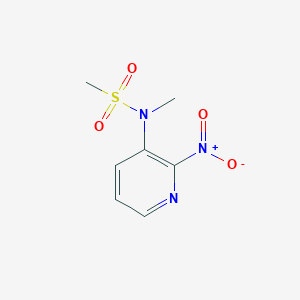
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a novel compound that has been synthesized recently. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves the inhibition of enzymes that play a crucial role in the development and progression of several diseases. The compound binds to the active site of these enzymes and prevents their normal functioning, thereby reducing the symptoms associated with the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide are still being studied. However, preliminary research has shown that it can reduce oxidative stress and inflammation, which are associated with several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is its potent inhibitory activity against several enzymes. This makes it a promising candidate for the development of drugs for the treatment of various diseases. However, its limitations include its relatively complex synthesis method and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide. These include:
1. Further research on the compound's mechanism of action and its effects on various enzymes and biological pathways.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Optimization of the compound's structure to enhance its inhibitory activity and reduce its toxicity.
4. Preclinical and clinical studies to determine the compound's safety and efficacy as a drug candidate.
5. Exploration of the compound's potential applications in other scientific research areas, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a novel compound that has shown promising results in scientific research. Its potent inhibitory activity against several enzymes makes it a promising candidate for the development of drugs for the treatment of various diseases. However, further research is needed to determine its safety and efficacy, optimize its structure, and explore its potential applications in other scientific research areas.
Synthesemethoden
The synthesis of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves a multi-step process that includes the reaction of 9-isopropyl-9H-fluorene-2-sulfanyl chloride with 1,3,4,9-tetraazaf luorene in the presence of a base. This is followed by the reaction of the resultant product with 5-methylisoxazole-3-carboxylic acid, which leads to the formation of the final product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting using standard equipment.
Wissenschaftliche Forschungsanwendungen
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
Produktname |
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide |
|---|---|
Molekularformel |
C18H18N6O2S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6O2S/c1-10(2)24-13-7-5-4-6-12(13)16-17(24)20-18(22-21-16)27-9-15(25)19-14-8-11(3)26-23-14/h4-8,10H,9H2,1-3H3,(H,19,23,25) |
InChI-Schlüssel |
HDTLEAGQWQLYRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)




